Cas no 2639399-01-0 (methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate)

Methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate is a chiral thiazolidine derivative characterized by its stereospecific (4R) configuration and functionalized aromatic moiety. The compound’s key structural features include a thiazolidine ring, which confers rigidity and potential bioactivity, and a 3-hydroxy-4-methoxyphenyl group that enhances solubility and reactivity. The methyl ester group at the 4-position improves stability and facilitates further synthetic modifications. This molecule is of interest in medicinal chemistry and asymmetric synthesis due to its potential as a scaffold for pharmacologically active compounds or as a chiral auxiliary. Its well-defined stereochemistry and multifunctional groups make it a versatile intermediate for targeted research applications.
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate structure
2639399-01-0 structure
Product name:methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
CAS No:2639399-01-0
MF:C12H15NO4S
MW:269.31680226326
CID:6031362
PubChem ID:165902865

methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27724672
    • methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
    • 2639399-01-0
    • Inchi: 1S/C12H15NO4S/c1-16-10-4-3-7(5-9(10)14)11-13-8(6-18-11)12(15)17-2/h3-5,8,11,13-14H,6H2,1-2H3/t8-,11?/m0/s1
    • InChI Key: XNWACUMFAMOBRK-YMNIQAILSA-N
    • SMILES: S1C[C@@H](C(=O)OC)NC1C1C=CC(=C(C=1)O)OC

Computed Properties

  • Exact Mass: 269.07217913g/mol
  • Monoisotopic Mass: 269.07217913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 93.1Ų

methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27724672-0.1g
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-01-0 95.0%
0.1g
$1939.0 2025-03-20
Enamine
EN300-27724672-1.0g
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-01-0 95.0%
1.0g
$2203.0 2025-03-20
Enamine
EN300-27724672-10.0g
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-01-0 95.0%
10.0g
$9474.0 2025-03-20
Enamine
EN300-27724672-0.05g
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-01-0 95.0%
0.05g
$1851.0 2025-03-20
Enamine
EN300-27724672-5.0g
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-01-0 95.0%
5.0g
$6390.0 2025-03-20
Enamine
EN300-27724672-2.5g
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-01-0 95.0%
2.5g
$4319.0 2025-03-20
Enamine
EN300-27724672-0.5g
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-01-0 95.0%
0.5g
$2115.0 2025-03-20
Enamine
EN300-27724672-0.25g
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-01-0 95.0%
0.25g
$2027.0 2025-03-20

Additional information on methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate

Comprehensive Overview of Methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate (CAS No. 2639399-01-0)

The compound methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate (CAS No. 2639399-01-0) is a chiral thiazolidine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a thiazolidine ring and a methoxy-phenyl moiety, makes it a subject of interest for drug discovery and organic synthesis. Researchers are increasingly exploring its applications in enzyme inhibition, anti-inflammatory properties, and as a chiral building block for asymmetric synthesis.

One of the key reasons for the growing attention toward methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate is its role in modulating biological pathways. The presence of both hydroxy and methoxy functional groups enhances its solubility and binding affinity to target proteins, which is crucial for drug design. Recent studies suggest its potential in addressing oxidative stress-related conditions, a hot topic in anti-aging and neurodegenerative disease research.

From a synthetic chemistry perspective, the thiazolidine core of this compound is highly versatile. It serves as a scaffold for developing small-molecule therapeutics, particularly in the fields of metabolic disorders and infectious diseases. The chiral center at the 4-position further allows for stereoselective reactions, making it valuable for asymmetric catalysis and enantioselective synthesis—topics frequently searched in academic and industrial chemistry forums.

In the context of green chemistry, methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate has been investigated for its eco-friendly synthesis routes. Researchers are optimizing catalytic methods to reduce waste and improve yield, aligning with the global push for sustainable chemistry. This aligns with the rising demand for biodegradable intermediates and low-toxicity compounds in the pharmaceutical industry.

The compound’s spectroscopic properties, including NMR and IR data, are well-documented, aiding in its identification and purity assessment. Analytical chemists often search for CAS No. 2639399-01-0 to access its spectral libraries or chromatographic methods, highlighting its relevance in quality control workflows. Additionally, its stability under physiological conditions makes it a candidate for in vivo studies, further driving its popularity in preclinical research.

As the scientific community continues to explore methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate, its applications in personalized medicine and targeted drug delivery are gaining traction. With advancements in computational chemistry, researchers are simulating its interactions with biological targets, a trend reflecting the integration of AI-driven drug discovery. This compound exemplifies the intersection of traditional organic synthesis and modern high-throughput screening technologies.

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